

# ALG-055009: A Technical Guide for Researchers in Non-alcoholic Steatohepatitis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | ALG-055009 |           |
| Cat. No.:            | B15540696  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ALG-055009**, a potent and selective thyroid hormone receptor-beta (THR- $\beta$ ) agonist, for non-alcoholic steatohepatitis (NASH) research. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows to support further investigation and drug development efforts in the field of metabolic liver disease.

## Core Mechanism of Action: Selective THR- $\beta$

**ALG-055009** is a small molecule designed to selectively activate the thyroid hormone receptor-beta (THR- $\beta$ ), which is the predominant isoform in the liver.[1][2] Thyroid hormones are crucial regulators of hepatic lipid and glucose metabolism.[3] By selectively targeting THR- $\beta$ , **ALG-055009** aims to harness the metabolic benefits of thyroid hormone action in the liver while minimizing potential off-target effects in tissues where THR- $\alpha$  is more prevalent, such as the heart and bone.[3][4] Activation of THR- $\beta$  in hepatocytes leads to the upregulation of genes involved in fatty acid oxidation and cholesterol metabolism, ultimately reducing liver fat accumulation (steatosis), a hallmark of NASH.[1][3]

## Preclinical Efficacy in a Diet-Induced Obese (DIO) Mouse Model



**ALG-055009** has demonstrated significant efficacy in a preclinical model of NASH using diet-induced obese (DIO) mice.[5]

## **Experimental Protocol: DIO Mouse Model**

A common method for inducing NASH in mice involves a high-fat, high-fructose, and high-cholesterol diet, often referred to as a "Western diet," to mimic human dietary patterns associated with the disease.[3][4]

- Animal Model: Male C57BL/6J mice are typically used for these studies.[5]
- Diet: The mice are fed a high-fat diet for a period of 14 weeks to induce obesity and hepatic steatosis.[5] While the exact composition can vary, these diets are generally high in fat (around 40-60% of calories), fructose, and cholesterol.[4][6]
- Treatment: Following the diet-induction period, mice are treated with ALG-055009 or a vehicle control. In one study, ALG-055009 was administered orally for 4 weeks.[5]
- Endpoints: Key endpoints in these studies include changes in serum cholesterol levels and hepatic gene expression.[5]

### **Preclinical Data Summary**

The following table summarizes the key findings from a preclinical study of **ALG-055009** in a DIO mouse model.

| Parameter                  | Treatment Group                     | Result                               | Citation |
|----------------------------|-------------------------------------|--------------------------------------|----------|
| Total Cholesterol          | ALG-055009 (0.15<br>mg/kg/dose BID) | 17% reduction                        | [5]      |
| LDL Cholesterol            | ALG-055009 (0.15<br>mg/kg/dose BID) | 34% reduction                        | [5]      |
| Hepatic Gene<br>Expression | ALG-055009 (all dose groups)        | Increased expression of Dio1 and Me1 | [5]      |

## Clinical Efficacy: The HERALD Phase 2a Trial



The HERALD study was a randomized, double-blind, placebo-controlled Phase 2a clinical trial designed to evaluate the efficacy, safety, and pharmacokinetics of **ALG-055009** in patients with presumed NASH.[1][7][8][9]

### **Experimental Protocol: HERALD Trial**

- Patient Population: The trial enrolled approximately 102 adult patients with non-cirrhotic, presumed NASH with liver fibrosis stages F1-F3.[7][8][9] Inclusion criteria included a body mass index (BMI) ≥ 25 kg/m2 and a liver fat content of ≥10% as measured by Magnetic Resonance Imaging Proton Density Fat Fraction (MRI-PDFF).[8]
- Study Design: Patients were randomized to receive one of four doses of **ALG-055009** (0.3 mg, 0.5 mg, 0.7 mg, or 0.9 mg) or a placebo, administered orally once daily for 12 weeks.[1] [9]
- Primary Endpoint: The primary endpoint was the relative change in liver fat content from baseline to week 12, as assessed by MRI-PDFF.[9]
- Secondary and Exploratory Endpoints: These included safety and tolerability, pharmacokinetics, and changes in atherogenic lipids and other biomarkers.[9]

### **Clinical Data Summary**

The tables below present the key efficacy and safety findings from the HERALD trial.

Table 1: Liver Fat Reduction (MRI-PDFF) at Week 12



| Treatment Group     | Placebo-Adjusted<br>Median Relative<br>Reduction in Liver<br>Fat | Percentage of Patients with ≥30% Relative Reduction in Liver Fat | Citation |
|---------------------|------------------------------------------------------------------|------------------------------------------------------------------|----------|
| ALG-055009 (0.5 mg) | Statistically significant reduction                              | Up to 70%                                                        | [1][9]   |
| ALG-055009 (0.7 mg) | Statistically significant reduction                              | Up to 70%                                                        | [1][9]   |
| ALG-055009 (0.9 mg) | Statistically significant reduction                              | Up to 70%                                                        | [1][9]   |

#### Table 2: Changes in Atherogenic Lipids

| Lipid Parameter  | Result               | Citation |
|------------------|----------------------|----------|
| LDL-C            | Significant decrease | [9][10]  |
| Lipoprotein (a)  | Significant decrease | [9][10]  |
| Apolipoprotein B | Significant decrease | [9][10]  |

Table 3: Safety and Tolerability

| Adverse Events                          | Observation                           | Citation |
|-----------------------------------------|---------------------------------------|----------|
| Serious Adverse Events                  | None reported                         | [1][9]   |
| Gastrointestinal-related Adverse Events | Similar incidence compared to placebo | [1][10]  |

## Visualizing the Science: Diagrams and Workflows Signaling Pathway of THR-β Agonism in the Liver









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Sex Hormone Binding Globulin (SHBG), Serum | MLabs [mlabs.umich.edu]
- 2. origene.com [origene.com]
- 3. demeditec.com [demeditec.com]
- 4. dbc-labs.com [dbc-labs.com]
- 5. wwwn.cdc.gov [wwwn.cdc.gov]
- 6. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials PMC [pmc.ncbi.nlm.nih.gov]
- 7. pannash.org [pannash.org]
- 8. Identifying the Key Genes in Mouse Liver Regeneration After Partial Hepatectomy by Bioinformatics Analysis and in vitro/vivo Experiments PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ALG-055009: A Technical Guide for Researchers in Non-alcoholic Steatohepatitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15540696#alg-055009-for-non-alcoholic-steatohepatitis-research]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com